2-(2-Chloro-6-methylphenyl)acetic acid

説明

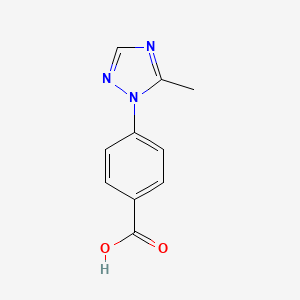

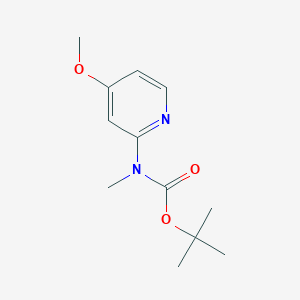

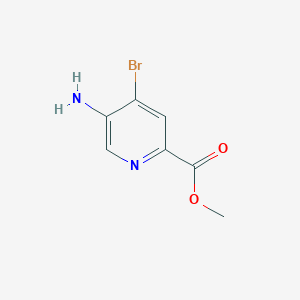

“2-(2-Chloro-6-methylphenyl)acetic acid” is a chemical compound with the molecular formula C9H9ClO2 . It is closely related to other compounds such as 2-Methylphenoxy acetic acid and 2-Chlorophenylacetic acid .

Molecular Structure Analysis

The molecular structure of “2-(2-Chloro-6-methylphenyl)acetic acid” consists of a benzene ring substituted with a chlorine atom, a methyl group, and an acetic acid group . The exact 3D structure can be computed using computational chemistry methods .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Chloro-6-methylphenyl)acetic acid” include a molecular weight of 184.62 . Other properties such as melting point, boiling point, and solubility can be determined experimentally or predicted using computational methods .

科学的研究の応用

Environmental Impact and Toxicology

2-(2-Chloro-6-methylphenyl)acetic acid, widely known as a derivative of the 2,4-dichlorophenoxyacetic acid (2,4-D) class, has been extensively studied for its environmental impact and toxicological effects. A scientometric review highlighted the global research trends and identified gaps in the study of 2,4-D herbicide toxicity, emphasizing its widespread use in agricultural and urban settings. The review underscores the significance of advancing research in the toxicology and mutagenicity of such compounds, focusing on molecular biology, especially gene expression, and the assessment of exposure in human or other vertebrate bioindicators (Zuanazzi, Ghisi, & Oliveira, 2020).

Wastewater Treatment

Research on the treatment options for wastewater produced by the pesticide industry reveals the challenges posed by high-strength wastewater containing toxic pollutants like 2,4-D and its derivatives. Biological processes and granular activated carbon have been identified as effective methods for removing up to 80-90% of these contaminants, highlighting the need for further experimental evaluation to optimize treatment processes and reduce environmental impact (Goodwin et al., 2018).

Industrial Applications

The review of organic acids in acidizing operations for carbonate and sandstone formations discusses the utility of weaker and less corrosive chemicals, such as 2-(2-Chloro-6-methylphenyl)acetic acid derivatives, as alternatives to hydrochloric acid (HCl). These organic acids are used for formation damage removal and dissolution in oil and gas operations, highlighting their potential in improving efficiency and reducing environmental risks associated with acidizing jobs (Alhamad et al., 2020).

Disinfection and Antimicrobial Activity

The use of peracetic acid as a disinfectant for wastewater effluents emphasizes the potential of derivatives of 2-(2-Chloro-6-methylphenyl)acetic acid in environmental sanitation. Its effectiveness against a broad spectrum of microorganisms, coupled with the absence of toxic or mutagenic residuals, positions it as a valuable alternative to traditional disinfection methods. However, challenges such as the increase in organic content and cost need to be addressed to enhance its applicability (Kitis, 2004).

特性

IUPAC Name |

2-(2-chloro-6-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6-3-2-4-8(10)7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHGFNRCKKXLLDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloro-6-methylphenyl)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride](/img/structure/B1454769.png)

![(2E)-3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1454779.png)